molecular formula C17H38Cl2N2 B12717872 1-Dodecyl-1-methylpiperazinium chloride hydrochloride CAS No. 109965-44-8

1-Dodecyl-1-methylpiperazinium chloride hydrochloride

Cat. No.: B12717872
CAS No.: 109965-44-8
M. Wt: 341.4 g/mol
InChI Key: SFJQECBQYXPSST-UHFFFAOYSA-M
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Description

1-Dodecyl-1-methylpiperazinium chloride hydrochloride is a chemical compound with the molecular formula C17H38Cl2N2. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its piperazinium core, which is substituted with a dodecyl (C12) chain and a methyl group, making it a quaternary ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1-methylpiperazinium chloride hydrochloride typically involves the quaternization of 1-dodecylpiperazine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through multiple purification steps, including recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-1-methylpiperazinium chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield 1-dodecyl-1-methylpiperazinium iodide.

Scientific Research Applications

1-Dodecyl-1-methylpiperazinium chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micellization.

    Biology: The compound is used in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Industry: The compound is used in the formulation of personal care products, cleaning agents, and industrial lubricants.

Mechanism of Action

The mechanism of action of 1-Dodecyl-1-methylpiperazinium chloride hydrochloride is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. At the molecular level, it interacts with lipid bilayers and proteins, disrupting their structure and function. This makes it effective in applications such as cell lysis and protein solubilization.

Comparison with Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium surfactant with a longer alkyl chain.

    Sodium Dodecyl Sulfate (SDS): An anionic surfactant commonly used in protein electrophoresis.

    Triton X-100: A non-ionic surfactant used in similar applications.

Uniqueness: 1-Dodecyl-1-methylpiperazinium chloride hydrochloride is unique due to its specific structure, which combines the properties of both the piperazinium core and the dodecyl chain. This gives it distinct surfactant properties and makes it suitable for a wide range of applications that require both hydrophobic and hydrophilic interactions.

Properties

CAS No.

109965-44-8

Molecular Formula

C17H38Cl2N2

Molecular Weight

341.4 g/mol

IUPAC Name

1-dodecyl-1-methylpiperazin-1-ium;chloride;hydrochloride

InChI

InChI=1S/C17H37N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-15-19(2)16-13-18-14-17-19;;/h18H,3-17H2,1-2H3;2*1H/q+1;;/p-1

InChI Key

SFJQECBQYXPSST-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCNCC1)C.Cl.[Cl-]

Origin of Product

United States

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